molecular formula C32H38N2O3 B13146339 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione CAS No. 89119-28-8

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione

Cat. No.: B13146339
CAS No.: 89119-28-8
M. Wt: 498.7 g/mol
InChI Key: GSOBAOROVBWIEE-UHFFFAOYSA-N
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Description

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydroxyanthracene-9,10-dione with an appropriate amine, followed by further functionalization to introduce the decyl(ethyl)amino group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroquinone forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(4-(decyl(ethyl)amino)phenyl)-4-hydroxyanthracene-9,10-dione: shares similarities with other anthraquinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the decyl(ethyl)amino group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

89119-28-8

Molecular Formula

C32H38N2O3

Molecular Weight

498.7 g/mol

IUPAC Name

1-amino-2-[4-[decyl(ethyl)amino]phenyl]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C32H38N2O3/c1-3-5-6-7-8-9-10-13-20-34(4-2)23-18-16-22(17-19-23)26-21-27(35)28-29(30(26)33)32(37)25-15-12-11-14-24(25)31(28)36/h11-12,14-19,21,35H,3-10,13,20,33H2,1-2H3

InChI Key

GSOBAOROVBWIEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CC)C1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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